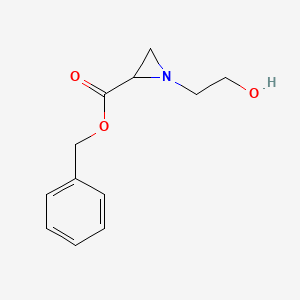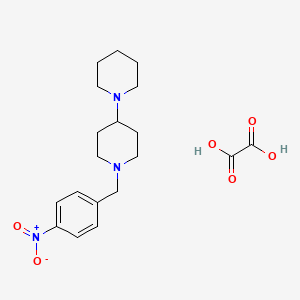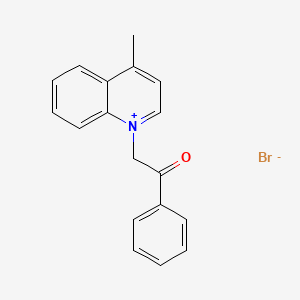
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It is widely used in scientific research to study the biochemical and physiological effects of PKC activation.
Mécanisme D'action
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide binds to the regulatory domain of PKC, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has been shown to activate a variety of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has also been shown to induce the translocation of PKC from the cytosol to the plasma membrane, where it can interact with downstream targets.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is a potent and selective PKC activator, making it an ideal tool for studying the downstream effects of PKC activation. However, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be toxic at high concentrations, and its effects may be cell-type specific. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.
Orientations Futures
There are many future directions for N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research. One area of interest is the development of more selective PKC activators that can target specific PKC isoforms. Another area of interest is the identification of downstream targets of PKC activation that are involved in specific cellular processes. Additionally, the use of N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide in combination with other PKC activators or inhibitors may provide new insights into the complex signaling networks regulated by PKC. Overall, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research has the potential to advance our understanding of the role of PKC in normal physiology and disease.
Méthodes De Synthèse
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be synthesized by the reaction of 3-(propylamino)-1-benzothiophene-2-carboxylic acid and phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then oxidized with m-chloroperbenzoic acid to yield N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide.
Applications De Recherche Scientifique
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is widely used in scientific research to study the biochemical and physiological effects of PKC activation. PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is used to activate PKC in vitro and in vivo to study the downstream effects of PKC activation.
Propriétés
IUPAC Name |
1,1-dioxo-N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-19-16-14-10-6-7-11-15(14)24(22,23)17(16)18(21)20-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCSDWIKJINSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(S(=O)(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(propylamino)-1lambda6-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)


![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)